{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine

Catalog No.
S2773917
CAS No.
1001587-28-5
M.F
C16H19NO2
M. Wt
257.333
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine

CAS Number

1001587-28-5

Product Name

{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine

IUPAC Name

N-methyl-2-(4-phenylmethoxyphenoxy)ethanamine

Molecular Formula

C16H19NO2

Molecular Weight

257.333

InChI

InChI=1S/C16H19NO2/c1-17-11-12-18-15-7-9-16(10-8-15)19-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3

InChI Key

NTSIFAPFMHLCRP-UHFFFAOYSA-N

SMILES

CNCCOC1=CC=C(C=C1)OCC2=CC=CC=C2

solubility

not available

{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine is a chemical compound characterized by its unique structure, which includes a benzyloxy group attached to a phenoxyethylamine framework. Its molecular formula is C16H19NO2C_{16}H_{19}NO_2, and it has a molar mass of approximately 257.33 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research due to its ability to interact with various biological targets.

There is no scientific research available on the mechanism of action of this specific compound.

  • Potential skin and eye irritant: The amine group might cause irritation upon contact.
  • May be harmful if ingested or inhaled: Organic compounds with aromatic rings can have varying degrees of toxicity depending on the structure.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to products like quinones or carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
  • Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles under acidic or basic conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or neutral conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Various nucleophiles such as halides, thiols, or amines.

The biological activity of {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine is primarily linked to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate the activity of certain receptors or enzymes, potentially influencing various physiological pathways. Its role in drug discovery and development highlights its significance as a building block for synthesizing compounds that target specific diseases.

The synthesis of {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine typically involves a nucleophilic substitution reaction. The process often starts with the reaction of 4-(benzyloxy)phenol with 2-chloroethanamine hydrochloride under basic conditions. The phenoxide ion attacks the carbon atom of the chloroethanamine, forming the desired product.

Industrial Production

In an industrial setting, similar synthetic routes are employed but optimized for higher yields and purity. Common reagents include sodium hydroxide, 4-(benzyloxy)phenol, and 2-chloroethanamine hydrochloride.

{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a crucial intermediate in synthesizing pharmaceutical compounds.
  • Drug Discovery: The compound is explored for developing new drugs targeting specific biological pathways.
  • Material Science: It is utilized in creating novel materials with unique properties.
  • Biological Research: Investigated for its effects on biological systems and interactions with biomolecules.

Studies on {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine have focused on its interactions with various biomolecules. These interactions could lead to significant biological effects, making it a valuable candidate for further research in pharmacology and biochemistry. Understanding these interactions can help elucidate its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-benzyl-2-(benzyloxy)ethanamine hydrochlorideC_{16}H_{20}ClNO_2Contains a benzyl group; used in similar applications
N'-(4-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazideC_{22}H_{23}N_3O_3Features hydrazide functionality; potential for different reactivity
N'-(2-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazideC_{22}H_{23}N_3O_3Similar structural motifs; different substitution patterns
N'-(3-(benzyloxy)benzylidene)-2-(4-(benzyloxy)phenoxy)acetohydrazideC_{22}H_{23}N_3O_3Variation in position of benzyloxy group; affects reactivity

Uniqueness

The uniqueness of {2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine lies in its specific structural features that confer distinct electronic and steric properties. The combination of benzyloxy and phenoxy groups enhances its reactivity profile, making it valuable for various research applications not fully replicated by similar compounds.

XLogP3

3.3

Dates

Last modified: 08-17-2023

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